Superior Kinase Selectivity: Fascaplysin vs. CDK2 and Other CDK4/6 Inhibitors
Fascaplysin exhibits a remarkable selectivity for CDK4 over the closely related homolog CDK2. This selectivity (IC50 ratio >1,250) is far greater than that observed for many other CDK4/6 inhibitors, which often show off-target activity against CDK2 and other kinases [1]. This high selectivity is attributed to its unique binding mode and positive charge, crucial for differential binding to CDK4 over CDK2 .
| Evidence Dimension | Kinase inhibition selectivity |
|---|---|
| Target Compound Data | IC50 (CDK4) = 0.4 µM; IC50 (CDK2) = 500 µM |
| Comparator Or Baseline | CDK2 (a close structural and functional homolog of CDK4) |
| Quantified Difference | Selectivity ratio (CDK2 / CDK4) > 1,250-fold |
| Conditions | In vitro kinase assays using purified recombinant CDK4/cyclin D1 and CDK2/cyclin A complexes. |
Why This Matters
This extreme selectivity minimizes off-target effects on CDK2, a critical regulator of normal cell cycle progression, potentially leading to a wider therapeutic window compared to less selective CDK inhibitors.
- [1] Shafiq, M. I.; Steinbrecher, T.; Schmid, R. FASCAPLYSIN as a Specific Inhibitor for CDK4: Insights from Molecular Modelling. *PLoS ONE* **2012**, *7* (8), e42612. View Source
